Diethyl4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate
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Overview
Description
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate is a chemical compound with the molecular formula C11H13NO5. It is a derivative of dihydropyridine, a class of compounds known for their diverse biological and pharmacological activities. This compound is often used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate typically involves a multi-step process. One common method is the Hantzsch synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as magnesium ferrite nanoparticles, can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate undergoes various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.
Reduction: The compound can be reduced to form tetrahydropyridine derivatives.
Substitution: Various substituents can be introduced into the dihydropyridine ring through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine derivatives, while reduction produces tetrahydropyridine compounds .
Scientific Research Applications
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate involves its interaction with specific molecular targets. As a dihydropyridine derivative, it may act on calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release . The exact pathways and targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate
- Diethyl 2,6-dimethyl-4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate
Uniqueness
Diethyl 4-oxo-1,4-dihydropyridine-2,6-dicarboxylatehydrate is unique due to its specific substitution pattern and the presence of the oxo group at the 4-position. This structural feature imparts distinct chemical reactivity and biological activity compared to other dihydropyridine derivatives .
Properties
Molecular Formula |
C11H15NO6 |
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Molecular Weight |
257.24 g/mol |
IUPAC Name |
diethyl 4-oxo-1H-pyridine-2,6-dicarboxylate;hydrate |
InChI |
InChI=1S/C11H13NO5.H2O/c1-3-16-10(14)8-5-7(13)6-9(12-8)11(15)17-4-2;/h5-6H,3-4H2,1-2H3,(H,12,13);1H2 |
InChI Key |
KWLQUZJIBLUSSN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=O)C=C(N1)C(=O)OCC.O |
Origin of Product |
United States |
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